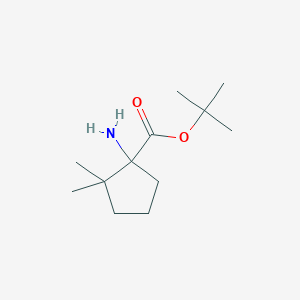
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, also known as KN-93, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the activity of calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in various cellular processes, including synaptic plasticity, learning, and memory.
Mechanism Of Action
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole selectively inhibits the activity of CaMKII by binding to the calmodulin-binding domain of the kinase. This binding prevents the activation of CaMKII by calmodulin, which is required for its activity. By inhibiting the activity of CaMKII, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can modulate various cellular processes that are regulated by this protein kinase.
Biochemical and Physiological Effects:
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been shown to modulate various biochemical and physiological processes that are regulated by CaMKII. It has been shown to inhibit long-term potentiation (LTP) and enhance long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are crucial for learning and memory. 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has also been shown to inhibit the proliferation of cancer cells and reduce the size of tumors in animal models. Additionally, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Advantages And Limitations For Lab Experiments
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several advantages for lab experiments. It is a selective and reversible inhibitor of CaMKII, making it an ideal tool for studying the function of this protein kinase. It is also relatively easy to synthesize and has a long shelf life. However, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for the use of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole in scientific research. One area of interest is the role of CaMKII in neurodegenerative disorders such as Alzheimer's disease. 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is the use of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole in combination with other drugs to enhance their efficacy. Finally, there is interest in developing more selective inhibitors of CaMKII based on the structure of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole.
Synthesis Methods
The synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with isobutyl mercaptan to yield 2-(isobutylthio)-5-nitrobenzoic acid. This intermediate is then reacted with phenyl isocyanate to produce 2-(isobutylthio)-5-(phenylcarbamoyl)-nitrobenzoic acid. The final step involves the reaction of this intermediate with imidazole to yield 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole.
Scientific Research Applications
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been extensively used in scientific research to study the role of CaMKII in various cellular processes. It has been shown to inhibit the activity of CaMKII in a selective and reversible manner, making it an ideal tool for studying the function of this protein kinase. 2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been used to investigate the role of CaMKII in synaptic plasticity, learning, and memory. It has also been used to study the role of CaMKII in cardiovascular disease, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14(2)13-25-19-20-12-18(21(19)16-8-4-3-5-9-16)15-7-6-10-17(11-15)22(23)24/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYFYQWNUAMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isobutylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2923943.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923947.png)
![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)


![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)